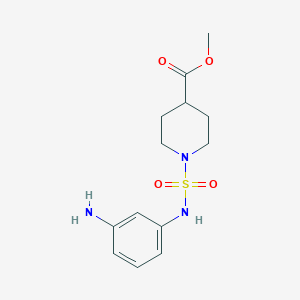![molecular formula C7H5BrN4 B12333028 7-Bromopyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12333028.png)
7-Bromopyrido[3,2-d]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromopyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 2nd position on the pyridopyrimidine ring
Preparation Methods
The synthesis of 7-Bromopyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of pyrido[3,2-d]pyrimidine followed by amination. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and subsequent treatment with ammonia or amine derivatives under controlled temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
7-Bromopyrido[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further functionalization.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include N-bromosuccinimide (NBS), ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Bromopyrido[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromopyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides . By inhibiting DHFR, the compound can disrupt DNA synthesis and cell proliferation, making it a potential candidate for anticancer therapy. Additionally, it can modulate receptor activity, influencing various biological pathways .
Comparison with Similar Compounds
7-Bromopyrido[3,2-d]pyrimidin-2-amine can be compared with other similar compounds in the pyridopyrimidine family:
7-Bromopyrido[3,2-d]pyrimidin-4-amine: Similar structure but with the amine group at the 4th position.
7-Bromothieno[3,2-d]pyrimidine: Contains a sulfur atom in place of the nitrogen atom in the pyridine ring.
7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Features a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H5BrN4 |
|---|---|
Molecular Weight |
225.05 g/mol |
IUPAC Name |
7-bromopyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C7H5BrN4/c8-4-1-5-6(10-2-4)3-11-7(9)12-5/h1-3H,(H2,9,11,12) |
InChI Key |
TUCNHTICYFRVDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=CN=C(N=C21)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


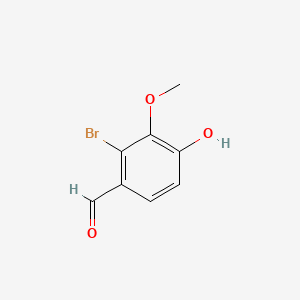
![(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one](/img/structure/B12332959.png)
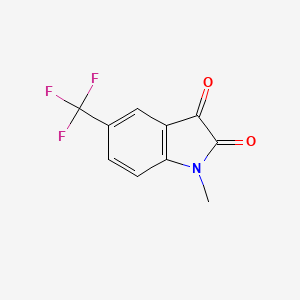
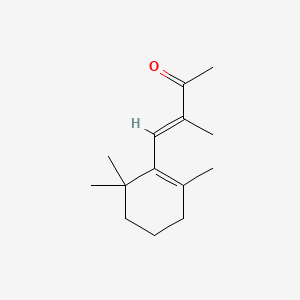
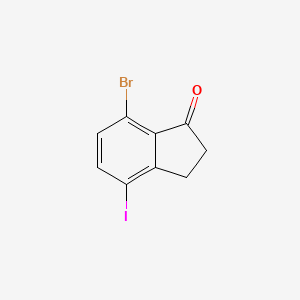
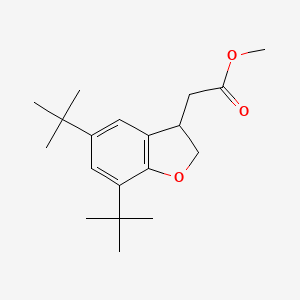
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12333003.png)
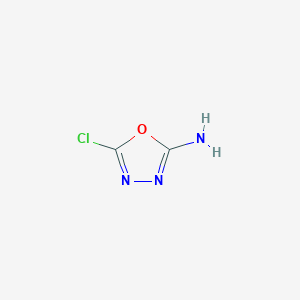
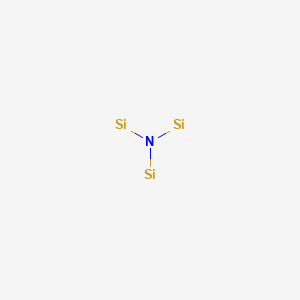
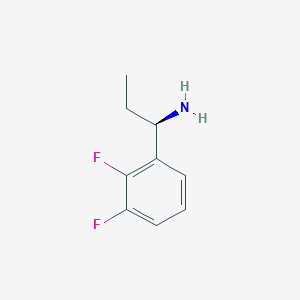
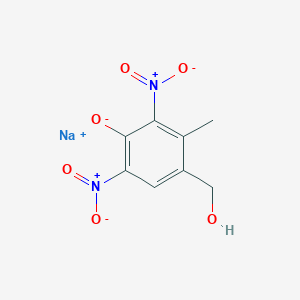
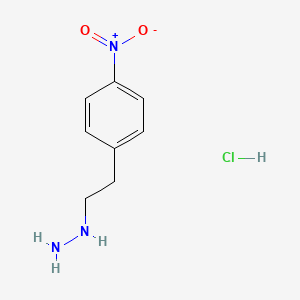
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol](/img/structure/B12333030.png)
